2-Nonynamide
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Overview
Description
2-Nonynamide is an organic compound with the molecular formula C₉H₁₅NO. It is a member of the amide family, characterized by the presence of a carbonyl group attached to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonynamide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of nitriles. This method involves the reduction of nonanenitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Nonynamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield nonanoic acid and ammonia or an amine.
Reduction: Reduction of this compound with lithium aluminum hydride (LiAlH₄) results in the formation of nonylamine.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under mild conditions.
Major Products:
Hydrolysis: Nonanoic acid and ammonia or an amine.
Reduction: Nonylamine.
Substitution: Substituted amides or other nitrogen-containing compounds.
Scientific Research Applications
2-Nonynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as an analgesic and anti-inflammatory agent.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nonynamide involves its interaction with specific molecular targets. It acts as an agonist of the vanilloid receptor 1 (TRPV1), which is involved in the sensation of pain and heat. By binding to this receptor, this compound can modulate pain perception and induce a warming sensation. This mechanism is similar to that of capsaicin, another well-known TRPV1 agonist.
Comparison with Similar Compounds
Capsaicin: An amide found in chili peppers, known for its pungent taste and pain-relieving properties.
Nonivamide: A synthetic analog of capsaicin with similar biological activities.
Dihydrocapsaicin: Another capsaicinoid with similar properties to capsaicin and nonivamide.
Properties
CAS No. |
3910-40-5 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
non-2-ynamide |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-6-7-8-9(10)11/h2-6H2,1H3,(H2,10,11) |
InChI Key |
BXJPDSYWRJBHOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)N |
Origin of Product |
United States |
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